2-thio PAF

Description

Contextualization within Platelet-Activating Factor (PAF) Biology and Analog Development

Platelet-activating factor (PAF), a potent phospholipid mediator, plays significant roles in various physiological and pathological processes, including inflammation, allergic responses, thrombosis, and shock. wikipedia.orgnih.govuninet.edunih.gov It is produced by a variety of cells, particularly those involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages. wikipedia.orgnih.govuninet.edunih.gov PAF exerts its effects by binding to specific G protein-coupled receptors (PAFRs) on target cells. ahajournals.orgtargetmol.com The biological activity of PAF is tightly regulated by the enzyme PAF acetylhydrolase (PAF-AH), which hydrolyzes the acetyl group at the sn-2 position, converting PAF into the biologically inactive lyso-PAF. nih.govnih.govcvmh.fr

The critical roles of PAF in biological systems have led to extensive research into its structure-activity relationships and the development of synthetic analogs. These analogs are valuable tools for probing PAF receptor interactions, studying PAF metabolism, and investigating the diverse biological functions mediated by the PAF signaling pathway. 2-thio PAF is one such synthetic analog developed to facilitate specific biochemical and pharmacological studies. caymanchem.combertin-bioreagent.com

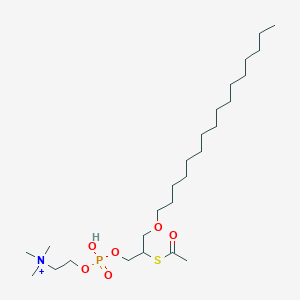

Structural Characteristics of this compound as a Platelet-Activating Factor Analog

This compound is a synthetic analog of PAF with a specific modification at the sn-2 position of the glycerol (B35011) backbone. caymanchem.combertin-bioreagent.com Its formal name is 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine. caymanchem.comcaymanchem.comscbt.combioscience.co.uk The molecular formula of this compound is C26H54NO6PS, and its molecular weight is 539.8. caymanchem.combertin-bioreagent.comcaymanchem.comscbt.combioscience.co.uk

Isosteric Relationship to Native Platelet-Activating Factor

This compound is described as an isosteric analog of PAF. caymanchem.combertin-bioreagent.comcaymanchem.comscbt.com Isosterism in medicinal chemistry refers to the substitution of an atom or group of atoms by another with similar electronic and steric properties, often resulting in compounds with similar biological activity. In the case of this compound, the oxygen atom in the sn-2 ester linkage of native PAF is replaced by a sulfur atom, forming a thioester bond. caymanchem.combertin-bioreagent.com This substitution maintains a structural similarity to PAF while introducing distinct chemical properties that are exploited in research.

Significance of the sn-2 Thioester Bond for Functional Studies

The presence of the thioester bond at the sn-2 position is a key structural feature of this compound that is particularly significant for functional studies, especially those involving PAF acetylhydrolase (PAF-AH). cvmh.frcaymanchem.comcaymanchem.com PAF-AH specifically hydrolyzes the sn-2 ester bond of PAF and PAF-like phospholipids (B1166683). nih.govuninet.eduahajournals.org this compound serves as a substrate for PAF-AH. cvmh.frcaymanchem.comcaymanchem.commedchemexpress.comasm.orgmedchemexpress.comabcam.comnih.govturkjemergmed.comdergipark.org.trabcam.comcaymanchem.com

The hydrolysis of the thioester bond in this compound by PAF-AH releases a free thiol group. cvmh.frabcam.comnih.govturkjemergmed.comdergipark.org.trcaymanchem.comnih.govscirp.org This released thiol can be detected using chromogenic reagents like 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. cvmh.frabcam.comnih.govturkjemergmed.comdergipark.org.trcaymanchem.comnih.govscirp.org The reaction between the free thiol and DTNB produces a colored product (5-thio-2-nitrobenzoic acid) that can be measured spectrophotometrically, typically at an absorbance of 412 nm or 414 nm. asm.orgdergipark.org.trnih.govscirp.org This colorimetric method allows for the convenient and accurate measurement of PAF-AH activity in various biological samples, including plasma, serum, tissue homogenates, and cell lysates. cvmh.frdergipark.org.trcaymanchem.comnih.govscirp.org

Studies have shown that the kinetic parameters (KM and kcat) of enzymes like Group A Streptococcus secreted esterase (SsE) for the hydrolysis of 2-thio-PAF were similar to those of human plasma PAF acetylhydrolase, highlighting its utility as a substrate for studying enzyme activity. plos.org

Overview of this compound's Role in Advancing Biochemical and Pharmacological Understanding

This compound has been instrumental in advancing the biochemical and pharmacological understanding of PAF and its related enzymes. Its design as a stable and detectable substrate for PAF-AH has made it a widely used tool in enzyme activity assays. cvmh.frcaymanchem.comcaymanchem.commedchemexpress.comasm.orgmedchemexpress.comabcam.comnih.govturkjemergmed.comdergipark.org.trabcam.comcaymanchem.comnih.gov

As a PAF receptor agonist, this compound exhibits potency comparable to native PAF species like PAF C-16 and PAF C-18 in activating cellular responses such as platelet aggregation and macrophage activation. caymanchem.comcaymanchem.combioscience.co.uk This agonist activity allows researchers to use this compound to stimulate PAF receptors and study downstream signaling events and biological effects mediated by PAF.

Furthermore, this compound has been utilized in studies investigating the activity of PAF-AH in various physiological and pathological contexts. For example, it has been used to measure PAF-AH activity in the salivary glands of insects medchemexpress.com and in human plasma in the context of conditions like acute coronary syndrome and acute ischemic stroke turkjemergmed.com, as well as in patients with Covid-19. dergipark.org.tr Its use in screening for PAF-AH inhibitors also underscores its importance in the development of potential therapeutic agents targeting the PAF pathway. abcam.comabcam.com

The application of this compound in these diverse research areas demonstrates its value as a probe for understanding PAF biology, enzyme kinetics, and the potential involvement of the PAF system in various diseases.

Compound Table

| Compound Name | PubChem CID |

| This compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) | 10347222 uni-freiburg.deuni-freiburg.de |

| Platelet-Activating Factor (PAF) (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) | 108156 wikipedia.orgnih.gov |

| Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine) | 5359675 targetmol.com |

| 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) | 942 |

Data Tables

Based on the search results, a table showing the use of this compound as a substrate in PAF-AH activity assays can be presented.

Table 1: Use of this compound in PAF-AH Activity Measurement

| Application | Method | Detection Principle | Reference |

| Measurement of PAF-AH activity in plasma, serum, tissue homogenates, cell lysates | Colorimetric assay using a kit (e.g., Cayman Chemical PAF-AH Assay Kit) | Detection of free thiols released from this compound hydrolysis by DTNB | cvmh.frabcam.comnih.govturkjemergmed.comdergipark.org.trabcam.comcaymanchem.comnih.govscirp.org |

| Screening for PAF-AH inhibitors | Colorimetric assay using this compound as substrate | Measurement of residual PAF-AH activity after inhibitor incubation | abcam.comabcam.com |

| Determination of kinetic parameters of PAF-AH enzymes | Measurement of initial hydrolysis rates of this compound | Spectrophotometric monitoring of DTNB reaction product | asm.orgplos.org |

Table 2: Potency of this compound as a PAF Receptor Agonist

| Biological Effect | Species | Comparison to PAF Species | Reference |

| Platelet aggregation | Rabbit | Comparable to PAF C-18 | caymanchem.comcaymanchem.combioscience.co.uk |

| Macrophage activation | Guinea pig | Comparable to PAF C-16 | caymanchem.comcaymanchem.combioscience.co.uk |

| Platelet aggregation | Rhodnius prolixus | Induced platelet aggregation inhibited by salivary gland homogenates or saliva | medchemexpress.com |

Properties

IUPAC Name |

2-[(2-acetylsulfanyl-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPZOKNKENLFTE-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO6PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557796 | |

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96801-55-7 | |

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Analog Generation of 2 Thio Paf

Historical Development of 2-thio PAF Synthesis

The synthesis of thioether and thioester phospholipids (B1166683), including this compound, has been a subject of research since at least the 1980s. The synthesis of racemic sn-1-thio-PAF (12.8) was reported by Maffrand et al. in 1984. beilstein-journals.orgresearchgate.net This early work involved the alkylation of racemic thioglycerol with a bromoalkane in the presence of potassium hydroxide. beilstein-journals.orgresearchgate.net The phosphocholine (B91661) head group was introduced using a sequential one-pot procedure involving 2-chloro-2-oxo-1,3,2-dioxaphospholane and trimethylamine (B31210). beilstein-journals.org

Later developments focused on stereospecific routes to obtain optically active thioether PAF analogs. A stereospecific synthesis of antitumor active thioether PAF analogs was reported, utilizing D-serine as a chiral precursor. nih.gov Another stereospecific synthesis of thioether glycerophospholipids was reported in 1994, employing catalytic asymmetric epoxidation followed by in situ borohydride-mediated opening of glycidol (B123203) with a mercaptan. acs.org These advancements highlight a shift towards more controlled synthetic methods to produce specific enantiomers of thioether phospholipids.

Stereospecific Synthesis Approaches for Thioether Platelet-Activating Factor Analogs

Stereospecific synthesis is crucial for studying the biological activities of phospholipid analogs, as different enantiomers can exhibit distinct pharmacological profiles. Several approaches have been developed for the stereospecific synthesis of thioether PAF analogs.

Chiral Precursor Utilization (e.g., D-serine, L-glyceric acid)

Chiral precursors provide the necessary stereochemical information to guide the synthesis towards a specific enantiomer. D-serine has been utilized to construct the chiral center in the synthesis of optically active thioether phospholipid molecules. nih.gov The synthesis involves converting D-serine into a suitable glycerol (B35011) backbone intermediate with the correct stereochemistry. nih.gov

Another chiral precursor mentioned in the context of producing ether-type thio-phospholipids is L-glyceric acid. google.com The use of such defined chiral starting materials allows for the controlled introduction of stereochemistry at the sn-2 position of the glycerol backbone.

Strategic Introduction of sn-1-Thioalkyl Function and Phosphocholine Moieties

The introduction of the sn-1-thioalkyl function and the phosphocholine moiety are key steps in the synthesis of thioether PAF analogs. One stereospecific synthesis method involves developing the sn-1-thioalkyl function via thioacetate (B1230152) displacement of a methanesulfonate-activated primary hydroxyl group, followed by alkylation of the resulting sn-1-thiolate function. nih.gov

The phosphocholine moiety is typically introduced in the later stages of the synthesis. A common method involves using 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by reaction with trimethylamine. beilstein-journals.orgnih.gov This sequence facilitates the formation of the phosphodiester linkage and the incorporation of the choline (B1196258) head group.

Racemic Synthesis Pathways for this compound and Related Compounds

While stereospecific synthesis is important for studying individual enantiomers, racemic synthesis provides access to a mixture of enantiomers and can be simpler for initial exploration or bulk production. The racemic synthesis of sn-1-thio-PAF (12.8) was reported in 1984, starting from racemic thioglycerol. beilstein-journals.orgresearchgate.net The process involved alkylation with a bromoalkane and subsequent introduction of the phosphocholine head group. beilstein-journals.orgresearchgate.net

Racemic synthesis approaches often utilize readily available achiral or racemic starting materials, such as thioglycerol. These methods can provide a straightforward route to the core thioether glycerophospholipid structure, which can then be further modified.

Production Processes for Ether-Type Thio-phospholipids

The development of efficient production processes is important for making ether-type thio-phospholipids available for research and potential applications. Methods applicable to mass production of ether-type thio-phospholipids have been a subject of interest. google.com These processes aim to achieve high yields and purity of the desired compounds.

A patent publication describes a method for producing ether-type thio-phospholipids useful as substrates for cytosolic phospholipase A₂ (cPLA₂). google.com Such production processes are vital for providing sufficient quantities of these synthetic lipids for biochemical and biological studies.

Design and Synthesis of Modified Platelet-Activating Factor Analogs Utilizing Thioether Linkages

The incorporation of thioether linkages in PAF analogs allows for the creation of compounds with modified chemical and biological properties. Researchers have designed and synthesized various modified PAF analogs featuring thioether bonds to explore their structure-activity relationships. taylorfrancis.com

Modifications at the sn-1 Position of the Glycerol Backbone

Modifications at the sn-1 position of the glycerol backbone in PAF analogs typically involve altering the nature or length of the lipid chain attached via an ether linkage. While PAF naturally features a C16 or C18 saturated lipid chain at sn-1, analogs can incorporate different lipid chains, including unsaturated ones. beilstein-journals.org

The synthesis of sn-1-thio-PAF, a related thioether analog, has been reported. This synthesis can start with the alkylation of racemic thioglycerol with a bromoalkane (e.g., bromooctadecane) in the presence of a base like potassium hydroxide. beilstein-journals.org Protection of the primary alcohol is a crucial step, with methods employing trityl chloride or dimethyl-tert-butylchlorosilane proving effective. beilstein-journals.org Attempts using chlorotrimethylsilane (B32843) resulted in non-regioselective protection. beilstein-journals.org

Another approach for introducing a thioether function at the sn-1 position involves the displacement of a methanesulfonate-activated primary hydroxyl group by a thioacetate, followed by alkylation of the resulting sn-1-thiolate function. nih.gov Stereospecific synthesis of thioether PAF analogs has been achieved using D-serine as a chiral starting material. nih.gov

Modifications at the sn-2 Position, including Thioacetyl Moieties

Modifications at the sn-2 position are central to the structure of this compound itself, which features a thioester linkage. PAF naturally has an acetyl group at the sn-2 position connected via an ester bond. beilstein-journals.org The replacement of this ester bond with a thioester bond, as seen in this compound, is a key modification. caymanchem.comcaymanchem.com

The synthesis of this compound involves introducing an acetyl group attached by a thioester bond at the sn-2 position of the glycerol backbone. caymanchem.comcaymanchem.com This modification results in an isosteric analog of PAF. caymanchem.comcaymanchem.com Research has explored the synthesis of PAF analogs with various groups at the sn-2 position, including azide, amine, or acetamide (B32628) groups. beilstein-journals.org

The stability of the acetyl group at the sn-2 position of natural PAF is limited due to hydrolysis in vivo and in serum. beilstein-journals.org This has driven the synthesis of analogs with more stable modifications at this position, such as the introduction of a carbamate (B1207046) function, leading to compounds like methyl carbamoyl-PAF (mc-PAF). beilstein-journals.org The synthesis of mc-PAF can involve the protonation of lyso-PAF followed by reaction with methylisocyanate. beilstein-journals.org

The synthesis of this compound and related compounds has also been explored to create substrates for enzymes like PAF acetylhydrolase and phospholipase A2. jst.go.jp

Modifications at the sn-3 Position Affecting the Polar Head Group

Modifications at the sn-3 position of the glycerol backbone primarily involve alterations to the polar head group, which is typically a phosphocholine moiety in natural PAF. beilstein-journals.org The installation of the phosphocholine head group is a critical step in the synthesis of PAF and its analogs.

Several methods exist for introducing the phosphocholine polar head group. One classical method utilizes POCl3 followed by reaction with choline tosylate. researchgate.net Another approach involves the use of 2-chloro-2-oxo-1,3,2-dioxaphospholane, which forms a cyclic phosphate (B84403) intermediate that subsequently reacts with trimethylamine to yield the phosphocholine moiety. beilstein-journals.orgnih.govresearchgate.net This sequential one-pot procedure has been applied in the synthesis of thio-PAF. beilstein-journals.org

Modifications to the phosphocholine head group have been explored to generate PAF analogs with altered properties. Examples include replacing the phosphate function with an ether function or replacing the trimethylammonium moiety with other groups like myo-inositol-3,4,5-trisphosphate to create compounds like PIP3-PAF. researchgate.netbeilstein-journals.org The synthesis of such analogs often starts from appropriately protected glycerol derivatives. researchgate.net

The incorporation of saccharide or aminosaccharide units at the sn-3 position instead of the phosphocholine group has also been investigated. beilstein-journals.orgresearchgate.net

Table 1: Selected Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) | 10347222 |

| PAF (1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine) | 108156 |

| Oleyl alcohol ((Z)-octadec-9-en-1-ol) | 8927 |

Table 2: Examples of Synthetic Modifications and Resulting Analogs

| Position Modified | Type of Modification | Example Analog Type | Key Synthetic Step(s) | Reference |

| sn-1 | Replacement of ether oxygen with sulfur | sn-1-thio-PAF | Alkylation of thioglycerol; Thioacetate displacement followed by alkylation | beilstein-journals.orgnih.gov |

| sn-1 | Alteration of lipid chain length/saturation | sn-1 with unsaturated lipid chain | Alkylation of glycerol derivatives with appropriate lipid chains | beilstein-journals.org |

| sn-2 | Replacement of ester oxygen with sulfur | This compound | Introduction of acetyl group via thioester bond | caymanchem.comcaymanchem.com |

| sn-2 | Replacement of acetyl group with carbamate | Methyl carbamoyl-PAF (mc-PAF) | Reaction of lyso-PAF with methylisocyanate | beilstein-journals.org |

| sn-2 | Introduction of other functional groups | Analogs with azide, amine, acetamide | Various acylation or coupling reactions on modified glycerol backbones | beilstein-journals.org |

| sn-3 | Replacement of phosphocholine | Analogs with ether, inositol, saccharide | Phosphorylation methods (e.g., using 2-chloro-2-oxo-1,3,2-dioxaphospholane), glycosylation | beilstein-journals.orgresearchgate.netbeilstein-journals.org |

Detailed Research Findings on Synthesis:

Research into the synthesis of PAF analogs, including those with modifications at the sn-2 position like this compound, has been driven by the need for more stable compounds and for exploring structure-activity relationships. The synthesis of racemic sn-1-thio-PAF was reported starting from racemic thioglycerol. beilstein-journals.org Protecting group strategies are critical in these syntheses to ensure regioselectivity and prevent unwanted side reactions like acyl migration. beilstein-journals.orgresearchgate.net

The introduction of the phosphocholine head group is often achieved through phosphorylation reactions. The method using 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by reaction with trimethylamine is a common strategy for installing this moiety in ether lipids, including thio-PAF. beilstein-journals.orgnih.govresearchgate.net

Studies on the synthesis of PAF analogs with modified sn-2 positions have shown that replacing the easily hydrolyzed acetyl ester can lead to more stable compounds. beilstein-journals.org The thioester linkage in this compound provides an isosteric modification at this position. caymanchem.comcaymanchem.com

Modifications at the sn-3 position, such as replacing the phosphocholine with a thiophosphate group, have also been explored, leading to the synthesis of thiophospho analogs of PAF. rsc.orgrsc.org These syntheses often involve specific phosphorylation strategies to introduce the modified head group.

Biochemical and Enzymatic Interactions of 2 Thio Paf

2-thio PAF as a Substrate for Platelet-Activating Factor Acetylhydrolase (PAF-AH)

Platelet-activating factor acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is a family of enzymes that hydrolyze PAF, rendering it biologically inactive. wikipedia.orgnih.govsinobiological.com this compound serves as a substrate for PAF-AH, allowing researchers to investigate the enzyme's activity and characteristics. caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com

Hydrolysis Mechanism Involving Acetyl Thioester Bond Cleavage

The enzymatic activity of PAF-AH on this compound involves the hydrolysis of the acetyl thioester bond located at the sn-2 position of the glycerol (B35011) backbone. caymanchem.comcaymanchem.comimrpress.comnih.govdergipark.org.tr This cleavage releases a free thiol group. caymanchem.comcaymanchem.comimrpress.comnih.govdergipark.org.tr This released thiol can then be detected using chromogenic reagents like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. caymanchem.comcaymanchem.comimrpress.comdergipark.org.tr The reaction between the thiol and DTNB produces 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at an absorbance around 405-414 nm. caymanchem.comcaymanchem.comimrpress.comnih.govdergipark.org.trijbs.org This colorimetric change forms the basis of several PAF-AH activity assays. caymanchem.comcaymanchem.comimrpress.comnih.govdergipark.org.trijbs.orgnih.govscirp.orgnih.gov

Comparative Enzymatic Kinetics with Native Platelet-Activating Factor

Studies comparing the enzymatic kinetics of PAF-AH with this compound and native PAF reveal insights into the enzyme's substrate preferences and catalytic efficiency. While both compounds are substrates for PAF-AH, differences in their sn-2 linkage (thioester in this compound vs. ester in native PAF) can influence kinetic parameters such as Km (Michaelis constant) and kcat (catalytic turnover number).

Research has shown that PAF-AH catalyzes the hydrolysis of the acetyl thioester bond of 2-thio-PAF. nih.gov Comparative studies using different PAF-AH enzymes, such as those from Streptococcus suis (SsE) and human plasma (hpPAF-AH), have provided kinetic data. For instance, one study reported the following kinetic parameters for the hydrolysis of 2-thio-PAF by SsEM28, SsEM1, and hpPAF-AH nih.gov:

| Enzyme | Substrate | Km (μM) | kcat (s-1) |

| SsEM28 | 2-thio-PAF | 182.9 ± 38.9 | 466.5 ± 67.7 |

| SsEM1 | 2-thio-PAF | 24.9 ± 4.5 | 372.9 ± 25.5 |

| hpPAF-AH | 2-thio-PAF | 6.8 ± 1.9 | 12.4 ± 0.8 |

These data suggest variations in substrate affinity (indicated by Km) and catalytic rate (indicated by kcat) among different PAF-AH enzymes acting on 2-thio-PAF. Specifically, hpPAF-AH shows a lower Km for 2-thio-PAF compared to the Streptococcus suis enzymes, indicating a higher apparent affinity. nih.gov However, the bacterial enzymes exhibit significantly higher catalytic turnover rates (kcat). nih.gov

Further research comparing this compound directly with native PAF as substrates for the same PAF-AH isoform is necessary for a comprehensive understanding of the kinetic differences imparted by the thioester linkage.

Substrate Affinity and Specificity Studies for PAF-AH Isoforms (e.g., plasma PAF-AH, intracellular PAF-AH II)

The PAF-AH family includes several isoforms, notably plasma PAF-AH (also known as Lp-PLA2 or PLA2G7A) and intracellular PAF-AH isoforms (Type I and Type II). nih.govsinobiological.commdpi.comnih.gov These isoforms exhibit different structures, localization, and substrate specificities. nih.govnih.gov

Plasma PAF-AH is highly selective for phospholipids (B1166683) with very short acyl groups at the sn-2 position, such as PAF, and is associated with lipoproteins. nih.govsinobiological.comcaymanchem.com Intracellular PAF-AH Type II (PLA2G7B) shares structural similarities with plasma PAF-AH and also degrades PAF and oxidized phospholipids. nih.govmdpi.comnih.gov In contrast, intracellular PAF-AH Type I (PAF-AH-Ib) has a distinct structure and a more restricted substrate specificity, primarily acting on PAF but not oxidized lipids. nih.gov

This compound has been utilized as a substrate to assess the activity of both cytosolic and extracellular (plasma) PAF-AH. caymanchem.comcaymanchem.com Its use in colorimetric assays allows for the measurement of PAF-AH activity in various biological samples, including plasma, serum, tissue homogenates, and cell lysates. caymanchem.comcaymanchem.com This indicates that this compound is recognized and hydrolyzed by different PAF-AH isoforms.

Studies have shown that PAF-AH activity, measured using 2-thio-PAF as a substrate, is increased in certain low-density lipoprotein (LDL) subfractions compared to native LDL. nih.govresearchgate.net This suggests that this compound can be used to probe the activity of PAF-AH associated with lipoproteins. nih.govresearchgate.net

While this compound is a substrate for PAF-AH isoforms, the specific substrate affinity (Km) and catalytic efficiency (kcat) can vary depending on the particular isoform and its subunit composition, especially for intracellular PAF-AH Type I which is a heterotetramer. nih.govuniprot.org The alpha-2 homodimer and the alpha-1/alpha-2 heterodimer of intracellular PAF-AH Type I show different efficiencies in hydrolyzing PAF and its analogs. nih.govuniprot.org Further detailed kinetic studies using this compound as a substrate with purified individual PAF-AH isoforms and their variants would provide more specific information on substrate affinity and specificity.

Interactions with Other Phospholipase Activities

Beyond PAF-AH, this compound can interact with other phospholipase activities, although its primary metabolic fate is often linked to PAF-AH.

Catabolism by Lysophospholipase II

This compound is reported to be a substrate for lysophospholipase II. caymanchem.comcaymanchem.com Lysophospholipases are enzymes that hydrolyze lysophospholipids, which are phospholipids that have lost one fatty acyl chain. wikipedia.org Lysophospholipase II (also known as LYPLA2 or EC 3.1.1.5) catalyzes the hydrolysis of the remaining acyl chain in lysophospholipids. wikipedia.orggenome.jp

Given that PAF-AH activity on this compound would produce a lysophospholipid analog with a thioester bond at the sn-2 position (if the sn-1 linkage is cleaved, which is not the primary activity of PAF-AH), or a lysophospholipid with a free hydroxyl at sn-2 and a thioester at sn-1 (if the sn-2 thioester is cleaved), the interaction of this compound with lysophospholipase II suggests an alternative or subsequent metabolic pathway. caymanchem.comcaymanchem.com However, detailed studies specifically elucidating the catabolism of this compound by lysophospholipase II, including the specific bond cleaved and the resulting products, are less extensively documented in the provided search results compared to its interaction with PAF-AH. The classification of lysophospholipase II as a 2-lysophosphatidylcholine (B1209052) acylhydrolase suggests it would typically act on the acyl chain at the sn-2 position of a lysophosphatidylcholine. wikipedia.org The interaction with this compound implies that the enzyme can recognize and hydrolyze the thioester linkage in this analog.

Differentiation from Non-Specific Phospholipase A2 Activities

Phospholipase A2 (PLA2) enzymes constitute a superfamily that hydrolyze the sn-2 acyl bond of phospholipids, releasing free fatty acids and lysophospholipids. scirp.orgwikipedia.org While PAF-AH is a member of the PLA2 family (specifically Group VIIA PLA2), it is distinguished by its strong selectivity for phospholipids with short acyl chains, like the acetate (B1210297) at the sn-2 position of PAF. wikipedia.orgnih.govsinobiological.comcaymanchem.comnih.gov Non-specific PLA2 activities, in contrast, typically act on phospholipids with longer fatty acyl chains at the sn-2 position, such as arachidonic acid-containing phospholipids. wikipedia.orgwikipedia.org

The use of this compound as a substrate in PAF-AH assays allows for the differentiation of PAF-AH activity from that of non-specific PLA2s. nih.gov PAF-AH exhibits calcium-independent activity and a strong selectivity for the sn-2 residue, which are key features that differentiate it from many other PLA2s that are calcium-dependent and have broader substrate specificities. nih.govscirp.org The ability of this compound to serve as a substrate for PAF-AH, coupled with its relative resistance to hydrolysis by typical non-specific PLA2s that prefer longer acyl chains, makes it a valuable tool for specifically measuring PAF-AH activity in complex biological samples containing various phospholipases. nih.gov

Characterization of Enzyme Variants and Mutants Utilizing this compound as a Substrate

This compound has been instrumental in characterizing the enzymatic activity of different enzyme variants and mutants, providing insights into their substrate specificity and catalytic efficiency.

Studies on Streptococcal secreted esterase (SsE) variants, such as SsEM1 and SsEM28 from Streptococcus pyogenes, have utilized this compound to determine kinetic parameters like Km and kcat plos.orgnih.gov. These parameters help assess the enzyme's efficiency in targeting a substrate nih.gov. For instance, the hydrolysis of this compound by SsEM28 is rapid nih.gov. Kinetic analysis comparing SsEM28, SsEM1, and human plasma PAF-AH (hpPAF-AH) using this compound revealed differences in their catalytic efficiencies nih.gov. SsEM28 exhibited a slightly higher kcat than SsEM1 and a significantly higher kcat compared to hpPAF-AH nih.gov. However, the Km value for SsEM28 was considerably higher than those for SsEM1 and hpPAF-AH nih.gov. Despite the higher Km, the kcat/Km ratios suggested that both SsEM28 and SsEM1 are more potent PAF-AHs than hpPAF-AH, indicating high affinities for PAF nih.gov.

The observed rates of this compound hydrolysis catalyzed by SsEM1 and hpPAF-AH also fit the Michaelis-Menten equation asm.org. The SsE homologue in Streptococcus equi, SeE, also demonstrated PAF-AH activity with this compound as a substrate, exhibiting kinetic parameters (kcat and Km) that indicated it is a potent PAF-AH asm.org.

Here is a table summarizing the kinetic parameters of SsE variants and hpPAF-AH with this compound:

| Enzyme | kcat (s-1) | Km (µM) |

| SsEM28 | 466.5 ± 67.7 | 182.9 ± 38.9 |

| SsEM1 | 372.9 ± 25.5 | 24.9 ± 4.5 |

| hpPAF-AH | 12.4 ± 0.8 | 6.8 ± 1.9 |

| SeE | 18.7 ± 2.7 | 8.0 ± 3.5 |

Note: Data for SsEM28, SsEM1, and hpPAF-AH are average ± SD nih.gov. Data for SeE are average ± SD asm.org.

This compound has been used to assess the enzymatic function of engineered Platelet-Activating Factor Acetylhydrolase (PAF-AH) mutants. For instance, studies on mutants of plasma PAF-AH (pPAF-AH) aimed at developing catalytic bioscavengers have utilized this compound to examine the effects of mutations on activity nih.gov. Mutations at the F322 position in pPAF-AH, particularly polar basic substitutions, generally resulted in a significant decrease in catalytic efficiency (kcat/KM) against this compound nih.gov. While some mutants like W298H and W298F retained a notable percentage of wild-type catalytic efficiency, others showed reduced activity nih.gov. The L153H mutant was found to be inactive against this compound nih.gov.

Intracellular PAF-AH type-II (PAFAH-II) variants have also been characterized using this compound. For example, the activity of a G2A-mutant of PAFAH-II was found to be comparable to that of wild-type PAFAH-II in cell lysates, indicating that the myristoyl group at this position was not essential for enzymatic activity in soluble fractions nih.gov.

Kinetic Analysis of Streptococcal Secreted Esterase (SsE) Variants

Enzymatic Regulation and Modulators

The enzymatic hydrolysis of this compound can be influenced by various factors, including inhibitors and environmental conditions.

Known inhibitors of PAF-AH have been shown to affect the hydrolysis of this compound. Pefabloc (4-[2-aminoethyl]benzenesulfonyl fluoride), a specific inhibitor of PAF-AH, significantly reduces the hydrolyzing activity of PAF-AH towards this compound ahajournals.org. Preincubation with Pefabloc at a concentration of 500 μmol/L has been shown to abolish the hydrolyzing activity of PAF-AH by up to 90% ahajournals.org. Phenylmethylsulfonylfluoride (PMSF), a general inhibitor of serine lipases, also affects this compound hydrolysis nih.govahajournals.org. These findings indicate that the hydrolysis of this compound is specific to PAF-AH and can be inhibited by compounds known to target this enzyme ahajournals.org. The use of this compound in colorimetric assays is a common method for screening PAF acetylhydrolase inhibitors caymanchem.commedchemexpress.com.

Pharmacological and Biological Activity Investigations Involving 2 Thio Paf

Agonist Activity at Platelet-Activating Factor Receptors

2-thio PAF functions as a PAF receptor agonist, mimicking some of the biological effects of native PAF caymanchem.comcaymanchem.com.

Studies have demonstrated the agonist activity of this compound in various cellular models known to respond to PAF. Its potency has been shown to be comparable to certain PAF isoforms in inducing specific cellular responses. For instance, this compound exhibits potency similar to PAF C-18 in stimulating rabbit platelet aggregation caymanchem.comcaymanchem.com. In the context of macrophage activation, its potency is comparable to PAF C-16 in activating guinea pig macrophages caymanchem.comcaymanchem.com. These findings highlight the ability of this compound to effectively engage and activate PAF receptors in different cell types.

Investigations involving this compound contribute to the understanding of the structure-activity relationships governing PAF receptor binding and agonism caymanchem.comcaymanchem.com. The substitution of the sn-2 ester oxygen with a sulfur atom in this compound provides insights into the importance of this position and the nature of the bond for receptor interaction and subsequent activation. Studies comparing the activity of this compound with PAF and other analogs help delineate the structural features critical for potent agonist activity at different PAF receptor subtypes or in different cellular contexts caymanchem.comcaymanchem.com.

In Vitro Receptor Activation Studies in Cellular Models (e.g., platelet aggregation, macrophage activation)

Role in Enzyme-Mediated Signaling Pathways

This compound serves as a substrate for key enzymes involved in the metabolism of PAF and related lipids.

Platelet-activating factor acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A₂ (Lp-PLA₂), is a crucial enzyme that inactivates PAF by hydrolyzing the acetyl group at the sn-2 position plos.orgscielo.br. This compound is a known substrate for PAF-AH caymanchem.comcaymanchem.complos.org. The hydrolysis of the acetyl thioester bond in this compound by PAF-AH yields a free thiol, which can be detected spectrophotometrically, making this compound a valuable substrate for measuring PAF-AH activity in biological samples and in assay kits plos.orgdergipark.org.trcas.cn. This enzymatic cleavage is analogous to the inactivation of native PAF by PAF-AH, underscoring the utility of this compound in studying PAF catabolism and the role of PAF-AH in regulating lipid signaling plos.orgdergipark.org.trcas.cnphysiology.org. The use of this compound in PAF-AH assays has facilitated research into the enzyme's activity in various physiological and pathological conditions, such as sepsis plos.org.

The interaction of enzymes like PAF-AH with PAF and its substrates, including this compound, has implications for neutrophil function, such as chemotaxis and activation nih.govnih.govasm.org. PAF is a potent chemoattractant and activator of neutrophils dergipark.org.trnih.govnih.govasm.org. Enzymes that metabolize PAF, such as the secreted esterase (SsE) from Group A Streptococcus, which exhibits PAF-AH activity and can hydrolyze this compound, can abolish the capacity of PAF to induce neutrophil activation and chemotaxis nih.govnih.govasm.org. Studies using this compound as a substrate have helped characterize the enzymatic activity of these enzymes and understand how they might modulate inflammatory responses mediated by PAF and neutrophils nih.govnih.govasm.org.

Implications in Platelet-Activating Factor Acetylhydrolase (PAF-AH) Mediated Lipid Signaling and Inactivation of Platelet-Activating Factor

Research on Thioether Platelet-Activating Factor Analogs as Antagonists and Bioactive Lipids

Beyond its role as a PAF-AH substrate and PAF receptor agonist, this compound belongs to a broader class of thioether PAF analogs that have been investigated for their potential as PAF antagonists and as bioactive lipids with other properties frontiersin.orgnih.govnih.govresearchgate.net. While this compound itself is an agonist, modifications to the thioether structure at the sn-2 position or other parts of the molecule can lead to compounds with antagonistic properties at the PAF receptor frontiersin.orgnih.gov. Research in this area explores the structural requirements for PAF receptor blockade and the potential therapeutic applications of such antagonists in inflammatory conditions where excessive PAF signaling is involved frontiersin.orgnih.gov. Furthermore, thioether modifications in lipid structures, including those related to PAF, have been explored in the context of developing novel bioactive lipids with diverse biological activities, such as antitumor properties or as modulators of ion channels nih.govresearchgate.net.

Analytical Methodologies and Research Applications Employing 2 Thio Paf

Development and Optimization of Colorimetric Assays for Platelet-Activating Factor Acetylhydrolase Activity

The development of colorimetric assays using 2-thio PAF has provided a straightforward method for quantifying PAF-AH activity. These assays are based on the principle of detecting the free thiol group released upon hydrolysis of the this compound substrate by PAF-AH nih.govcaymanchem.com.

Principles of Thiol Detection Using Ellman's Reagent (DTNB)

The core principle of colorimetric assays using this compound relies on the reaction of the released free thiol with Ellman's reagent, also known as 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) nih.govcaymanchem.comwikipedia.orgbmglabtech.com. DTNB is a chromogenic disulfide compound that reacts with free sulfhydryl groups to produce 2-nitro-5-thiobenzoic acid (TNB) wikipedia.orgbmglabtech.com. In aqueous solutions at neutral and alkaline pH, TNB ionizes to the TNB²⁻ dianion, which is yellow in color wikipedia.orgbmglabtech.comfunakoshi.co.jp. This reaction is rapid and stoichiometric, with one mole of thiol reacting with one mole of DTNB to release one mole of TNB wikipedia.org.

The reaction can be summarized as follows: R-SH + DTNB → R-S-TNB + TNB²⁻ + H⁺ (Thiol) + (Ellman's Reagent) → (Mixed Disulfide) + (Yellow Chromophore) + (Proton)

The intensity of the yellow color produced is directly proportional to the concentration of free thiols released, and thus, to the activity of PAF-AH funakoshi.co.jp.

Spectrophotometric Quantification and Assay Performance Characteristics (e.g., dynamic range, sensitivity)

The yellow TNB²⁻ dianion produced by the reaction of thiols with DTNB can be quantified spectrophotometrically by measuring its absorbance in the visible light spectrum wikipedia.orgbmglabtech.comfunakoshi.co.jp. The maximum absorbance for TNB²⁻ is typically measured at 412 nm wikipedia.orgbmglabtech.comfunakoshi.co.jp. The molar extinction coefficient of TNB²⁻ at 412 nm is approximately 14,150 M⁻¹cm⁻¹ in dilute buffer solutions wikipedia.org. Thiol concentration can be calculated by measuring the absorbance at this wavelength and using the molar extinction coefficient, often in comparison to a standard curve prepared with known concentrations of a sulfhydryl-containing compound bmglabtech.comfunakoshi.co.jp.

The dynamic range of this compound-based colorimetric assays for PAF-AH activity is primarily limited by the accuracy of the absorbance measurement nih.govcaymanchem.com. Most standard plate readers are linear up to an absorbance of approximately 1.2 caymanchem.com. The detection range of a commercial kit utilizing this compound is reported to be from 0.02 to 0.2 µmol/min/ml of PAF-AH activity, which corresponds to an absorbance increase of 0.01 to 0.1 per minute caymanchem.com. To obtain reproducible results, the amount of PAF-AH in the sample should yield an absorbance between 0.2 and 1.2, or at least be twofold higher than the background absorbance caymanchem.com. Samples may require concentration or dilution to bring the enzyme activity within this optimal range caymanchem.com.

Assay performance characteristics, such as sensitivity, are influenced by factors including the purity of the reagents, the accuracy of pipetting, and the presence of interfering substances in the sample wikipedia.orgabcam.com. Inhibitors containing thiols, for instance, can directly react with DTNB, leading to high background absorbance abcam.comcaymanchem.com. Conversely, thiol-scavengers can inhibit color development by preventing the reaction between lyso-thio PAF and DTNB abcam.comcaymanchem.com.

Data on the performance characteristics of this compound-based assays can be presented in tables, illustrating aspects like linearity, detection limits, and variability across different sample types or experimental conditions.

Example Data Table (Illustrative - Data synthesized from search results):

| Characteristic | Value (Example) | Notes | Source |

| Detection Range | 0.02 - 0.2 µmol/min/ml | Based on a commercial kit | caymanchem.com |

| Absorbance Wavelength | 412 nm or 405-415 nm | Wavelength for TNB²⁻ detection | caymanchem.comwikipedia.orgbmglabtech.com |

| Molar Extinction Coeff. | ~14,150 M⁻¹cm⁻¹ at 412 nm | For TNB²⁻ in dilute buffer at pH 8.0 | wikipedia.orgbmglabtech.com |

| Linear Absorbance Range | Up to ~1.2 | Limit for most plate readers | caymanchem.com |

Adaptations for High-Throughput Screening Applications

The colorimetric nature of this compound-based assays, coupled with their use of spectrophotometric detection, makes them well-suited for adaptation to high-throughput screening (HTS) applications nih.govnih.gov. HTS allows for the rapid screening of large libraries of compounds to identify potential inhibitors or activators of PAF-AH nih.gov.

The assay can be performed in multi-well plates, such as 96-well plates, allowing for the simultaneous processing of numerous samples caymanchem.comlabm.com. Automated liquid handling systems and spectrophotometric plate readers are commonly used in HTS setups to streamline the assay procedure and data acquisition acs.org. The ability to measure absorbance changes over time in a plate reader facilitates kinetic measurements in an HTS format nih.gov.

Adaptations for HTS often involve optimizing reagent concentrations, incubation times, and detection parameters to ensure robustness, sensitivity, and a sufficient dynamic range across a large number of samples acs.org. While UV absorbance-based assays like those using DTNB may have lower sensitivity compared to fluorescence-based methods, their simplicity and the availability of high-quality reagents make them practical for HTS, particularly in initial screening rounds acs.org. Careful consideration of potential interference from compounds in the screening library is crucial for reliable HTS results abcam.comcaymanchem.comacs.org.

Comparative Methodological Studies of Platelet-Activating Factor Acetylhydrolase Activity

Comparing the performance of this compound-based colorimetric assays with other methods for measuring PAF-AH activity is important for validating results and understanding the strengths and limitations of each approach.

Comparison with Radiometric Assay Techniques

Radiometric assays have historically been a common method for measuring PAF-AH activity nih.govresearchgate.netscite.ai. These assays typically use a radioactively labeled PAF substrate, such as [³H-acetyl] PAF nih.govresearchgate.netscite.ai. Upon hydrolysis by PAF-AH, the radioactive acetate (B1210297) is released and can be separated from the labeled substrate, often using reversed-phase column chromatography nih.govresearchgate.netscite.ai. The amount of released radioactivity is then measured, usually by liquid scintillation counting, to quantify enzyme activity nih.govresearchgate.netscite.ai.

Studies comparing this compound-based colorimetric assays with radiometric assays have shown varying degrees of correlation and differences in absolute activity measurements nih.govresearchgate.net. Some reports suggest that the rate of [³H]acetate released from [³H-acetyl] PAF is higher than that of thiols generated from this compound nih.govresearchgate.net. Clinical studies using the this compound assay have reported somewhat lower mean plasma PAF-AH activities compared to results from similar studies using radiometric assays nih.govresearchgate.netscite.ai. However, differences in patient cohorts across studies could contribute to these variations nih.govresearchgate.net.

Another study comparing colorimetric (diaDexus CAM and Azwell) and radiometric assays found that mean plasma PAF-AH activities detected by the colorimetric methods were significantly higher than those measured by radiometric assays nih.gov. Despite differences in absolute values, one report found good correlation between colorimetric and radiometric assays when data were log-transformed nih.gov. The reasons for these variations are not fully clear but could be related to structural differences between the substrates used (PAF with an sn-2 acetyl group vs. substrates with other functionalities) or the effect of specific kit components on substrate availability and solubility in complex biological mixtures like plasma nih.gov.

Example Data (Synthesized from search results):

| Assay Method | Mean Plasma PAF-AH Activity (Example nmol/min/ml) | Notes | Source |

| This compound Colorimetric | 11.6 ± 4.1, 15 ± 5.1, 26 ± 6 | Reported in clinical studies, potentially lower than radiometric assays | nih.govresearchgate.netscite.ai |

| Radiometric | 42 ± 14 | Reported in similar studies | nih.gov |

| Other Colorimetric | 151 ± 32 (diaDexus CAM), 629 ± 141 (Azwell) | Reported in a comparative study, potentially higher than radiometric assays | nih.gov |

Note: These values are examples from specific studies and may not be directly comparable due to differences in methodologies, sample types, and patient populations.

Methodological Considerations for Diverse Biological Samples (e.g., plasma, cell lysates, salivary gland homogenates)

This compound-based colorimetric assays are applicable to a variety of biological samples, including plasma, serum, tissue homogenates, and cell lysates caymanchem.comabcam.com. However, the nature of the biological matrix can introduce methodological considerations.

When working with complex samples like plasma or tissue homogenates, the presence of endogenous thiols or other substances that can interfere with the DTNB reaction or affect enzyme activity must be considered wikipedia.orgabcam.comcaymanchem.comacs.org. Sample preparation steps, such as dilution or centrifugation, may be necessary to minimize interference and bring the PAF-AH activity within the assay's detection range caymanchem.com. For tissue homogenates, homogenization in an appropriate buffer is required, followed by centrifugation to obtain a clear supernatant for assay caymanchem.com. Cell lysates also require proper preparation, avoiding methods that might interfere with the assay caymanchem.com.

Research has utilized this compound assays to measure PAF-AH activity in diverse biological contexts. For instance, the activity of PAF-AH has been assessed in the salivary glands of organisms like Rhodnius prolixus using this compound, demonstrating the applicability of the assay to tissue homogenates biomol.comresearchgate.net. Studies have also employed these assays to measure PAF-AH activity in human plasma and cell lysates caymanchem.comabcam.comnih.gov.

The specific requirements for sample preparation and assay conditions may vary depending on the biological source and the specific PAF-AH isoform being studied (e.g., plasma PAF-AH or intracellular PAF-AH) caymanchem.comcaymanchem.com. Commercial assay kits often provide specific protocols optimized for different sample types caymanchem.comabcam.com.

Application in Enzyme Inhibitor Screening Assays

The unique enzymatic cleavage of this compound by PAF-AH and the subsequent colorimetric detection of the released thiol group make it an ideal substrate for high-throughput screening of PAF-AH inhibitors. nih.govabcam.comcaymanchem.comcvmh.frhaoranbio.com Commercial assay kits specifically designed for screening PAF-AH inhibitors utilize this compound as the primary substrate. nih.govabcam.comcaymanchem.comcvmh.frhaoranbio.comnih.gov These assays typically involve incubating the enzyme (such as human plasma PAF-AH) and potential inhibitor compounds with this compound. abcam.comcaymanchem.comnih.gov The rate of substrate hydrolysis, and thus enzyme activity, is then determined by measuring the increase in absorbance at wavelengths around 405-414 nm after the addition of DTNB. abcam.comcaymanchem.comasm.orgnih.govphysiology.orgfrontiersin.orgasm.orgnih.govcaymanchem.commdpi.com A reduction in the rate of absorbance change in the presence of a compound indicates its inhibitory potential against PAF-AH. This methodology provides a time-saving tool for evaluating a large number of potential inhibitors. abcam.comcaymanchem.comcvmh.frhaoranbio.com

Kinetic Analysis Techniques

This compound is extensively used in kinetic studies to characterize the enzymatic activity of PAF-AH and related enzymes. The continuous nature of the colorimetric assay allows for real-time monitoring of substrate hydrolysis, which is essential for determining kinetic parameters.

Determination of Michaelis-Menten Parameters (Km, kcat)

The hydrolysis of this compound by PAF-AH follows Michaelis-Menten kinetics, enabling the determination of key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). asm.orgresearchgate.netresearchgate.netnih.gov Km reflects the enzyme's affinity for the substrate, while kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time. Researchers utilize varying concentrations of this compound in the presence of a fixed amount of enzyme and measure the initial reaction rates by monitoring the change in absorbance over time. asm.orgnih.gov By fitting the initial rate data to the Michaelis-Menten equation, Km and kcat values can be calculated. asm.orgnih.gov

Studies comparing the kinetic parameters of different PAF-AH enzymes or variants using this compound have provided valuable insights into their catalytic efficiencies and substrate preferences. For instance, comparisons between bacterial secreted esterases (SsE) from Streptococcus pyogenes and human plasma PAF-AH using this compound revealed differences in their kcat and Km values, suggesting variations in their catalytic potency and substrate affinity. researchgate.netresearchgate.netnih.gov

Example Kinetic Data (Illustrative based on search results):

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Human Plasma PAF-AH | This compound | 6.7 - 10.4 | 12.4 - 15.4 | nih.gov |

| SsEM28 (S. pyogenes) | This compound | 10.4 - 182.9 | 64.3 - 466.5 | nih.gov |

| SsEM1 (S. pyogenes) | This compound | 7.1 - 24.9 | 69.6 - 372.9 | nih.gov |

Note: Ranges in Km and kcat values may reflect variations in experimental conditions or specific enzyme variants studied.

Analysis of pH Dependence of Enzymatic Reactions

The enzymatic activity of PAF-AH, like other enzymes, is influenced by pH. This compound can be used as a substrate to investigate the pH dependence of PAF-AH activity. By performing the enzymatic assay using this compound across a range of pH values, researchers can determine the optimal pH for enzyme activity and gain insights into the ionization states of catalytic residues. One study mentioned determining enzymatic assay parameters using this compound across a pH range of 6.0–9.0. vulcanchem.com Such studies contribute to a better understanding of the enzyme's catalytic mechanism and its activity in different biological environments.

Utility in In Vitro and In Vivo Pre-clinical Model Systems

This compound serves as a valuable tool in both in vitro and in vivo pre-clinical model systems to study PAF-AH activity and its role in various physiological and pathological processes.

Investigations in Cellular and Tissue Culture Models

In cellular and tissue culture models, this compound is widely used to measure PAF-AH activity in cell lysates, culture supernatants, or tissue homogenates. asm.orgnih.govasm.orgcaymanchem.com This allows researchers to assess changes in PAF-AH activity in response to various stimuli, genetic modifications, or pharmacological interventions. For example, studies have utilized this compound assays to measure PAF-AH activity in:

Macrophages nih.gov

Hepatocytes nih.gov

Primary NK cells nih.gov

Human embryonic kidney cells mdpi.com

Salivary gland homogenates

Culture supernatants of bacterial strains asm.orgasm.org

LDL fractions from plasma

These in vitro applications help elucidate the cellular sources of PAF-AH, the regulation of its expression and activity, and its role in cellular processes such as inflammation and lipid metabolism. nih.govmdpi.com

Application in Animal Models for Studying Disease Mechanisms Related to PAF-AH Activity (e.g., sepsis models)

This compound is also employed in in vivo studies using animal models to investigate the role of PAF-AH activity in disease pathogenesis. By measuring PAF-AH activity in plasma or tissue samples from animal models, researchers can correlate changes in enzyme activity with disease progression or the effects of therapeutic interventions.

Sepsis models, in particular, have utilized this compound assays to study the involvement of PAF-AH. PAF plays a significant role in the pathophysiology of sepsis, and PAF-AH is crucial for its deactivation. physiology.orgfrontiersin.orgnih.gov Studies in LPS-induced sepsis models in mice and Mongolian gerbils have used this compound to measure plasma PAF-AH activity, revealing species-specific differences in the enzyme's response to LPS. physiology.orgnih.gov For instance, while LPS induced an increase in plasma PAF-AH activity in C57BL/6 mice, it led to a decrease in Mongolian gerbils, mirroring the response observed in human sepsis patients. nih.gov This highlights the utility of specific animal models and the this compound assay for studying PAF-AH in a context relevant to human disease. nih.gov Furthermore, studies in animal models of bacterial infection have used this compound to assess the role of bacterial PAF-AH in immune evasion. researchgate.netresearchgate.net

Summary of this compound Applications in Models:

| Model System | Application | Sample Type | Reference |

| Cellular Culture (Macrophages, Hepatocytes, NK cells, etc.) | Measurement of intracellular/secreted PAF-AH activity in response to stimuli | Cell lysates, Culture supernatant | nih.govnih.govcaymanchem.commdpi.com |

| Tissue Culture (Salivary gland) | Measurement of PAF-AH activity in tissue homogenates | Tissue homogenate | |

| Animal Models (Mice, Gerbils) | Measurement of plasma or tissue PAF-AH activity in disease models (e.g., sepsis) | Plasma, Tissue samples | nih.govphysiology.orgfrontiersin.orgnih.gov |

| Bacterial Infection Models | Studying bacterial PAF-AH activity and its role in pathogenesis | Bacterial culture supernatant, Tissue samples | asm.orgasm.orgresearchgate.netresearchgate.net |

These applications demonstrate the versatility of this compound as a probe for studying PAF-AH activity in complex biological systems, contributing to our understanding of its involvement in health and disease.

Utilization in Studies of Platelet-Activating Factor Receptor-Deficient Animal Models

Studies employing animal models deficient in the platelet-activating factor receptor (PAFR) are crucial for elucidating the physiological roles of PAF signaling in various biological processes, including inflammation, immune responses, and host defense against pathogens. While these models directly investigate the consequences of abrogated PAFR function, the chemical compound this compound finds utility within the analytical framework of such research, primarily as a substrate for assessing the activity of enzymes that metabolize PAF, such as PAF acetylhydrolase (PAF-AH).

Research utilizing PAFR-deficient mice has demonstrated the significant role of PAFR signaling in the host response to various infectious agents. For instance, studies involving Group A Streptococcus (GAS) infection in PAFR-deficient mice have shown a reduction in neutrophil infiltration at infection sites compared to wild-type mice. plos.orgasm.org This suggests that PAFR-mediated signaling is important for the efficient recruitment of neutrophils during GAS infection. Within the context of such studies, this compound has been employed as a substrate in colorimetric assays to measure the activity of bacterial enzymes, like the GAS-secreted esterase (SsE), that possess PAF-AH activity. plos.orgasm.org These assays utilize the hydrolysis of the thioester bond in this compound by PAF-AH, releasing a thiol group that can be detected spectrophotometrically, often in the presence of a chromogenic reagent like DTNB. plos.orgresearchgate.net This allows researchers to quantify the enzymatic activity that inactivates PAF, providing insights into how pathogens might modulate host inflammatory responses by degrading PAF.

Comparative enzymatic studies using this compound as a substrate have revealed differences in the catalytic efficiency of bacterial enzymes and human PAF-AH. For example, the secreted esterase (SsE) from Group A Streptococcus has shown similar KM and kcat values for the hydrolysis of 2-thio-PAF compared to human plasma PAF acetylhydrolase, indicating comparable efficiency in cleaving this PAF analog. plos.org

| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) |

|---|---|---|---|

| GAS SsE | 2-thio-PAF | 7.0 | 69.6 |

| Human plasma PAF-AH | 2-thio-PAF | 8.0 | 15.4 |

Table 1: Enzymatic Parameters for 2-thio-PAF Hydrolysis by GAS SsE and Human Plasma PAF-AH. plos.org

Future Research Directions and Translational Perspectives for 2 Thio Paf

Development of Advanced 2-thio PAF Analogs as Mechanistic Probes

Future research can leverage the structural characteristics of this compound to design and synthesize advanced analogs. These analogs could incorporate modifications to the alkyl chain, the head group, or the thioester linkage to modulate their interactions with specific enzymes and receptors. Such tailored probes would be invaluable for dissecting the precise mechanisms of PAF synthesis, degradation, and signaling. By altering specific parts of the molecule while retaining the core structure, researchers can investigate the impact of these changes on binding affinity, catalytic rates, and downstream cellular responses. This can help to differentiate the roles of various enzymes and receptors in the complex PAF pathway.

Exploration of Novel Enzymatic Interactions Beyond Known Phospholipases

While this compound is a known substrate for PAF acetylhydrolase (PAF-AH) and lysophospholipase II, its interaction with other enzymes involved in lipid metabolism warrants further investigation caymanchem.com. The thioester bond at the sn-2 position might be susceptible to hydrolysis or modification by enzymes not traditionally associated with PAF metabolism. Exploring these potential interactions could uncover novel enzymatic pathways influencing PAF levels and activity. Studies could involve screening this compound against a broader range of lipases, esterases, and acyltransferases to identify previously unrecognized enzymatic activities that process this analog. This could reveal new regulatory points in PAF metabolism and identify novel therapeutic targets.

Integration with Multi-Omics Approaches for Comprehensive Pathway Elucidation

Integrating the use of this compound with multi-omics approaches, such as lipidomics, proteomics, and transcriptomics, can provide a more comprehensive understanding of PAF pathway regulation. By using this compound as a tool to perturb the PAF metabolic system, researchers can observe the resulting changes in lipid profiles, protein expression, and gene transcription on a global scale. This can help to map the intricate network of enzymes, transporters, and signaling molecules involved in PAF biology. For example, changes in the levels of specific enzymes or metabolites in response to this compound exposure could highlight their involvement in PAF metabolism or signaling. Multi-omics studies have been applied to elucidate pathways in other contexts and hold promise for PAF research nih.govpafoundation.compafoundation.com.

Potential for High-Throughput Screening of New Modulators of Platelet-Activating Factor Metabolism

The use of this compound in colorimetric assays for PAF-AH activity makes it suitable for high-throughput screening (HTS) medchemexpress.comcvmh.frmdpi.com. This capability can be exploited to screen large libraries of small molecules or genetic modulators to identify compounds that influence PAF metabolism. HTS campaigns using this compound as a substrate can help discover novel inhibitors or activators of PAF-AH and potentially other enzymes involved in PAF catabolism or synthesis. Identifying such modulators could lead to the development of new therapeutic agents for inflammatory and thrombotic disorders where aberrant PAF signaling plays a role cvmh.frmdpi.com. HTS platforms have been successfully used to identify modulators of other lipid-related pathways acs.orgresearchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What standardized assays are used to measure PAF acetylhydrolase (PAF-AH) activity with 2-thio PAF, and how are they validated?

- Methodological Answer : The most common assay employs this compound as a substrate, where hydrolysis of its acetyl thioester bond releases free thiols detectable via colorimetric reaction with DTNB (5,5’-dithio-bis-(2-nitrobenzoic acid)). Validation involves comparing enzyme kinetics (e.g., Vmax, Km) against known controls like human plasma PAF-AH. Ensure reproducibility by triplicate measurements and inclusion of negative controls (e.g., substrate-only and enzyme-inhibited samples) .

Q. How does the structure of this compound influence its role as a substrate for PAF-AH?

- Methodological Answer : The sn-2 thioester group in this compound mimics the natural ester bond in PAF, enabling selective hydrolysis by PAF-AH. Structural analogs (e.g., 2-O-ethyl PAF C-16) with modified sn-2 groups can be used to study enzyme specificity. Comparative kinetic studies and molecular docking simulations help elucidate binding affinity and catalytic efficiency differences .

Q. What are the primary sources of this compound for in vitro studies, and how is purity ensured?

- Methodological Answer : this compound is typically synthesized via esterification of lyso-PAF with thioacetyl chloride. Purity (>98%) is verified using HPLC and mass spectrometry. Researchers should request Certificates of Analysis (CoA) from suppliers and validate purity in-house via thin-layer chromatography (TLC) before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory effects of compounds on PAF-AH using this compound-based assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or interference from thiol-reactive compounds. To address this:

- Use orthogonal assays (e.g., radiometric or fluorometric methods) for cross-validation.

- Conduct dose-response curves under standardized conditions and account for non-specific thiol interactions via control experiments with DTNB alone.

- Apply statistical models (e.g., Monte Carlo simulations) to quantify uncertainty in PAF-AH activity measurements .

Q. What strategies optimize this compound-based assays for high-throughput screening of PAF-AH inhibitors?

- Methodological Answer :

- Miniaturize assays to 384-well plates and automate liquid handling to reduce reagent use.

- Pre-incubate inhibitors with PAF-AH to distinguish competitive vs. non-competitive inhibition.

- Use Z’-factor analysis to validate assay robustness and minimize false positives/negatives.

- Integrate machine learning to prioritize hit compounds based on structural features and inhibition kinetics .

Q. How can this compound be leveraged to study the role of PAF-AH in inflammatory pathways beyond canonical lipid metabolism?

- Methodological Answer :

- Combine this compound hydrolysis assays with transcriptomic/proteomic profiling in cell models (e.g., macrophages) to identify downstream signaling nodes.

- Use CRISPR-Cas9-edited PAF-AH knockout models to isolate enzymatic vs. non-enzymatic roles in inflammation.

- Correlate enzymatic activity data with functional readouts (e.g., cytokine release) using multivariate regression analysis .

Q. What experimental designs mitigate confounding factors when analyzing this compound stability in biological matrices?

- Methodological Answer :

- Assess stability under varying pH, temperature, and oxidative conditions via accelerated degradation studies.

- Use stabilizers (e.g., EDTA for metal chelation) in sample buffers.

- Quantify degradation products via LC-MS/MS and incorporate stability data into pharmacokinetic models .

Methodological Resources

- Data Analysis : For kinetic modeling, use tools like GraphPad Prism or R packages (e.g.,

drcfor dose-response curves). Reference statistical frameworks from factor analysis (e.g., Principal Axis Factoring) to handle multi-variable datasets . - Experimental Replication : Follow guidelines for detailed method reporting (e.g., Beilstein Journal standards for compound characterization and assay protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.